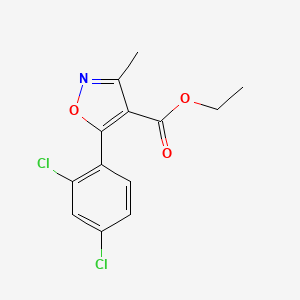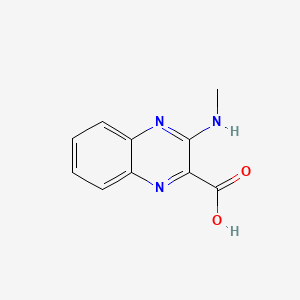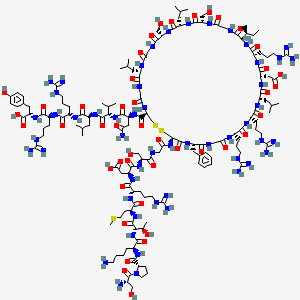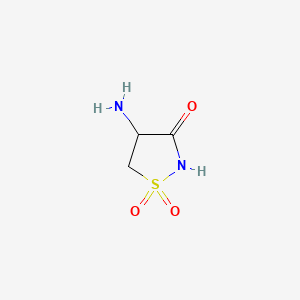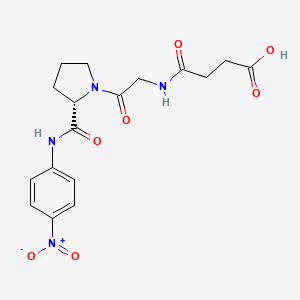
Suc-Gly-Pro-pNA
Übersicht
Beschreibung
Suc-Gly-Pro-pNA is a polypeptide that can be found by peptide screening . Peptide screening is a research tool that pools active peptides primarily by immunoassay. It can be used for protein interaction, functional analysis, epitope screening, especially in the field of agent research and development .
Molecular Structure Analysis
Suc-Gly-Pro-pNA has a molecular formula of C17H20N4O7 . Its molecular weight is 392.36 . The structure includes a sequence of three amino acids (Suc-Gly-Pro) attached to a p-nitroaniline (pNA) group .Chemical Reactions Analysis
Suc-Gly-Pro-pNA is a chromogenic substrate that can be cleaved by certain enzymes, such as dipeptidyl peptidase IV (DPP IV) . The cleavage releases a chromogenic compound, p-nitroanilide, which can be detected spectrophotometrically .Physical And Chemical Properties Analysis
Suc-Gly-Pro-pNA has a molecular weight of 392.36 and a molecular formula of C17H20N4O7 . Other physical and chemical properties such as solubility, stability, and reactivity are not explicitly mentioned in the retrieved sources.Wissenschaftliche Forschungsanwendungen
Substrate-dependent kinetics of pig brain prolyl oligopeptidase and its inhibition by JTP-4819
This study examined prolyl oligopeptidase (POP) kinetics using derivatives including Suc-Gly-Pro-AMC. They found that Suc-Gly-Pro-AMC exhibited substrate inhibition kinetics, which is important in understanding the structure-activity relationships of potent POP inhibitors (Venäläinen et al., 2002).
Identification of a succinyl-trialanine p-nitroanilide hydrolase as proline endopeptidase in hog kidney
This research identified an enzyme in hog kidney cytosol that hydrolyzes Suc-(Ala)3-pNA but not natural elastin. They suggested that this enzyme might be identical to proline endopeptidase, which is known for degrading oxytocin (Soeda et al., 1984).
Prolyl oligopeptidase from bovine lens
This study purified prolyl oligopeptidase from bovine lens and found it hydrolyzes several elastase substrates including N-suc-gly-pro-MCA, providing insights into enzyme substrate specificity and inhibitor susceptibility (Sharma & Ortwerth, 1994).
Link between proteinase activity and clinical parameters in periodontal disease treatment
This research related proteolytic enzyme activity in gingival crevicular fluid to clinical parameters for periodontitis detection, utilizing substrates such as MeOSuc-Ala-Ala-Pro-Val-pNA and Suc-Ala-Ala-Pro-Phe-pNA for measuring neutrophil serine proteinases activity (Mailhot et al., 1998).
Peptide nucleic acids (PNA) in therapeutic applications
This review discusses the properties and therapeutic applications of PNAs, highlighting their potential in gene alteration technologies. Though not directly related to Suc-Gly-Pro-pNA, it provides context on the wider applications of peptide-based compounds (Montazersaheb et al., 2018).
Zukünftige Richtungen
The use of Suc-Gly-Pro-pNA and similar compounds in the field of biomedical research is promising. For instance, they can be used in the development of novel protease-cleavable linkers for selective drug delivery . Additionally, they have potential applications in celiac disease to reduce gluten immunogenic peptides .
Eigenschaften
IUPAC Name |
4-[[2-[(2S)-2-[(4-nitrophenyl)carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O7/c22-14(7-8-16(24)25)18-10-15(23)20-9-1-2-13(20)17(26)19-11-3-5-12(6-4-11)21(27)28/h3-6,13H,1-2,7-10H2,(H,18,22)(H,19,26)(H,24,25)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJOBHXJPRQCGO-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)CCC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-Gly-Pro-pNA | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



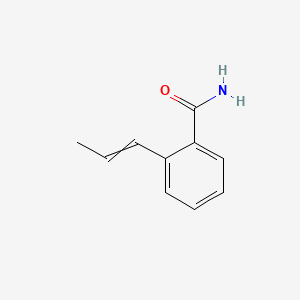
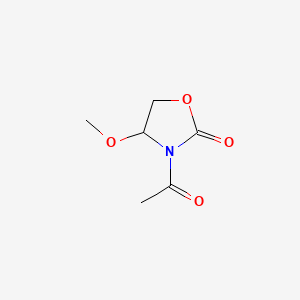

![2H-Pyrido[3,2-e][1,2]oxazine](/img/structure/B570930.png)
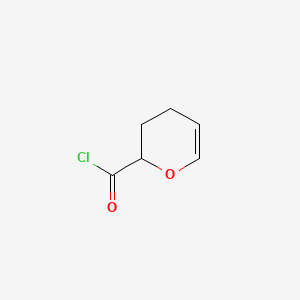
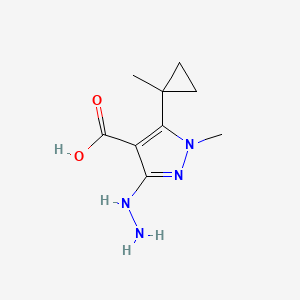
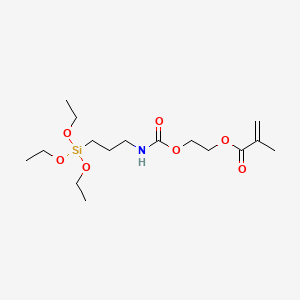
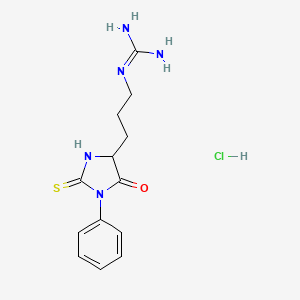
![2-[Dimethyl(4-vinylphenyl)silyl]pyridine](/img/structure/B570939.png)
